molecular formula C14H12N4 B8515713 N4-Phenylquinazoline-4,6-diamine

N4-Phenylquinazoline-4,6-diamine

Cat. No.: B8515713
M. Wt: 236.27 g/mol
InChI Key: MJMYCJSNBBYTCT-UHFFFAOYSA-N
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Description

N4-Phenylquinazoline-4,6-diamine is a quinazoline derivative characterized by a phenyl group at the N4 position and amino groups at the 4- and 6-positions of the quinazoline core. Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition, anticancer activity, and enzyme modulation. The structural flexibility of the quinazoline scaffold allows for diverse substitutions, enabling fine-tuning of biological activity and selectivity .

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

4-N-phenylquinazoline-4,6-diamine

InChI

InChI=1S/C14H12N4/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h1-9H,15H2,(H,16,17,18)

InChI Key

MJMYCJSNBBYTCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of quinazoline-4,6-diamine derivatives is highly dependent on substituents at the N4 and N6 positions. Below is a comparative analysis of key analogs:

Compound Name Substituents (N4/N6) Biological Target/Activity Potency/Selectivity Notes Reference ID
N4-Phenylquinazoline-4,6-diamine N4: Phenyl Not explicitly stated in evidence Baseline for structural comparison -
4-N-[2-(4-Phenoxyphenyl)ethyl]-quinazoline-4,6-diamine N4: 2-(4-Phenoxyphenyl)ethyl Mitochondrial complex I IC₅₀ = 14 nM; >1,000-fold selectivity over other complexes
Tucatinib (ONT-380) N4: 3-methyl-4-(triazolopyridinyloxy)phenyl HER2 kinase IC₅₀ = 8.0 nM; minimal EGFR inhibition
N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine N4: 3-chloro-4-fluorophenyl; S-substituent at C7 Antitumor (synthesis focus) High yield (quantitative) via nitro reduction
N4-(4-Chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine N4: 4-chloro-3-CF₃-phenyl Potential anticancer (synthesis focus) Optimized synthetic route (3 steps)
CMQD (N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine) N4: 3-chloro-4-fluorophenyl Therapeutic drug (analytical standard) Used in ELISA for drug monitoring

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) at N4 enhance binding to hydrophobic pockets in kinase domains, improving potency .
  • Bulkier Substituents (e.g., 2-(4-phenoxyphenyl)ethyl in ) increase specificity for mitochondrial targets but may reduce cell permeability.
  • Heterocyclic Additions (e.g., triazolopyridine in Tucatinib) confer selectivity for HER2 over EGFR, critical for reducing off-target effects .

Structure-Activity Relationship (SAR) Trends

  • N4 Aryl Groups: Electron-deficient aryl groups (e.g., 3-chloro-4-fluorophenyl) enhance binding to ATP pockets in kinases . Phenoxyethyl chains () improve specificity for mitochondrial targets .
  • C7 Modifications :
    • Methoxy or thioether groups () increase solubility and modulate pharmacokinetics .

Preparation Methods

Nucleophilic Substitution Followed by Reduction

The most well-documented synthesis of N⁴-phenylquinazoline-4,6-diamine begins with 4-chloro-7-fluoro-6-nitroquinazoline as the starting material. This route involves three sequential steps:

  • Substitution at the C4 Position :
    The chloro group at position 4 of the quinazoline ring is replaced via nucleophilic aromatic substitution (SNAr) with aniline derivatives. For example, reaction with 4-chloro-3-trifluoromethylaniline in acetonitrile at 60°C yields the intermediate N⁴-(4-chloro-3-trifluoromethylphenyl)-7-fluoro-6-nitroquinazolin-4-amine .

  • Methoxy Group Introduction :
    The 7-fluoro substituent is displaced by methoxide under basic conditions, forming N⁴-(4-chloro-3-trifluoromethylphenyl)-7-methoxy-6-nitroquinazolin-4-amine . This step typically employs sodium methoxide in methanol at reflux.

  • Nitro Group Reduction :
    The nitro groups at positions 6 and 4 are reduced to amines using hydrazine hydrate and ferric chloride in ethanol. This step proceeds at 80°C with activated carbon to adsorb byproducts, achieving a yield of 75.4% .

Key Data

StepReagents/ConditionsYield (%)
Substitution4-chloro-3-trifluoromethylaniline, 60°C82
MethoxylationNaOMe, MeOH, reflux91
ReductionNH₂NH₂·H₂O, FeCl₃, EtOH, 80°C75.4

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts substitution and reduction efficiencies. Polar aprotic solvents like acetonitrile enhance SNAr reactivity by stabilizing transition states. Conversely, ethanol’s protic nature facilitates nitro group reduction by stabilizing intermediates during hydrazine-mediated reactions.

Catalytic Systems

Ferric chloride acts as a Lewis acid catalyst during the reduction step, accelerating electron transfer from hydrazine to the nitro groups. Replacing FeCl₃ with palladium on carbon (Pd/C) under hydrogen atmosphere has been explored for analogous reductions but risks over-reduction or debenzylation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes in quinazoline derivatization. For example, 4-phenylquinazolin-2(1H)-one derivatives are synthesized in 1 hour under microwave conditions. Adapting this approach could streamline the preparation of N⁴-phenylquinazoline-4,6-diamine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR spectra of N⁴-phenylquinazoline-4,6-diamine exhibit distinct signals:

  • δ 9.67 ppm : Singlet for the N⁴-phenyl proton.

  • δ 5.48 ppm : Broad singlet for the 4,6-diamine protons.

  • δ 3.92 ppm : Methoxy group protons in the 7-position.

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 395.0821 (calculated for C₁₆H₁₂ClF₃N₄O) .

Q & A

Q. How can researchers optimize the synthesis of N4-Phenylquinazoline-4,6-diamine derivatives for reproducibility?

Answer: The synthesis of this compound derivatives involves multi-step reactions requiring precise control of solvents, temperature, and stoichiometry. For example, the condensation of 2-amino-5-nitroanthranilonitrile with substituted anilines in dimethylformamide (DMF) under reflux yields intermediates, followed by reduction using Pd/C and hydrazine hydrate to form the diamine core . Key optimizations include:

  • Solvent selection : DMF promotes solubility and reaction homogeneity.
  • Temperature control : Reflux conditions (~80°C) ensure complete cyclization.
  • Purification : Hot filtration and recrystallization from petroleum ether minimize impurities.
    Yields exceeding 90% are achievable with these protocols .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Answer: Structural validation requires:

  • 1H/13C NMR : To confirm aromatic proton environments and substituent integration (e.g., δ 8.62 ppm for pyrimidine-H in ) .
  • IR spectroscopy : Detects functional groups like C=O (1686 cm⁻¹) and C-Br (528 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 401.51 for PR5-LL-CM01 in ).
  • Elemental analysis : Ensures purity (>95% by GC or HPLC) .

Q. What is the proposed mechanism of action for this compound derivatives in EGFR inhibition?

Answer: These derivatives act as ATP-competitive inhibitors by binding to the kinase domain of EGFR. Molecular docking studies show that the quinazoline core occupies the hydrophobic pocket, while substituents like 3-bromophenyl enhance affinity through halogen bonding with Thr790 and Met793 residues . Methodological validation :

  • In vitro kinase assays : Measure IC50 values against wild-type and mutant EGFR.
  • Cellular assays : Assess antiproliferative effects in EGFR-overexpressing cancer lines (e.g., H1975) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of Toll-like receptor 7 (TLR7)-targeting this compound analogs?

Answer: SAR studies reveal that electron-withdrawing substituents (e.g., -CF3, -Cl) on the phenyl ring enhance TLR7 binding by stabilizing π-π interactions with Phe407. Conversely, bulky groups (e.g., 2,4,4-trimethylpentan-2-yl) reduce activity due to steric hindrance . Key methodologies :

  • In vitro TLR7 activation assays : Use HEK-Blue hTLR7 cells to quantify NF-κB activation.
  • Molecular dynamics (MD) simulations : Map binding free energies (ΔG) to prioritize analogs .

Q. What strategies mitigate off-target kinase activity in this compound-based inhibitors?

Answer: To enhance selectivity:

  • Scaffold hopping : Replace quinazoline with pyrazolo[3,4-d]pyrimidine (e.g., PR5-LL-CM01 in ) to exploit unique hinge-region interactions.
  • Selective fluorination : Introduce 5-fluoro or 4-fluorobenzyl groups to avoid c-KIT binding .
  • Kinome-wide profiling : Screen against panels of 400+ kinases to identify cross-reactivity (e.g., FLT3 vs. ABL1) .

Q. How do researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound derivatives?

Answer: Discrepancies often arise from poor pharmacokinetics (PK). Mitigation strategies :

  • Metabolic stability assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).
  • Prodrug design : Mask polar groups (e.g., morpholinopropoxy in ) to enhance oral bioavailability .
  • Pharmacodynamic modeling : Correlate plasma exposure (AUC) with tumor growth inhibition in xenograft models .

Q. What computational tools are essential for predicting the allosteric modulation of GABA-B receptors by this compound analogs?

Answer: Derivatives like GS39783 enhance GABA-B receptor function by binding to an allosteric site distinct from orthosteric agonists. Methods include :

  • Homology modeling : Build receptor structures using templates like PDB 4MS4.
  • Free energy perturbation (FEP) : Calculate binding affinities for nitro-pyrimidine substituents .

Q. How can researchers improve the metabolic stability of this compound derivatives?

Answer: Stability is enhanced via:

  • Deuterium incorporation : Replace metabolically labile C-H bonds with C-D (e.g., n-Tetratriacontane-d70 in ).
  • Steric shielding : Add methyl groups adjacent to reactive sites (e.g., 2-methyl in ).
  • LC-MS/MS metabolite profiling : Identify major oxidative metabolites for iterative redesign .

Methodological Best Practices

Q. What data management practices ensure reproducibility in studies of this compound derivatives?

Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Electronic Lab Notebooks (ELNs) : Use Chemotion ELN to track synthesis protocols and spectral data .
  • Public repositories : Deposit raw NMR/LC-MS data in RADAR4Chem or Chemotion .
  • Version control : Document iterative compound modifications (e.g., substituent changes in and ) .

Q. How can molecular dynamics (MD) simulations refine the design of this compound derivatives targeting FLT3-ITD mutations?

Answer: MD simulations (e.g., 100-ns trajectories) predict:

  • Conformational flexibility : Monitor hinge-region residue motions (Asp698-Phe691) to optimize binding.
  • Resistance mutations : Model gatekeeper residues (e.g., F691L) to design analogs resistant to mutation-induced inactivation .

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